5-iodo-N2-methylpyridine-2,3-diamine
Description
Properties
Molecular Formula |
C6H8IN3 |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
5-iodo-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C6H8IN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
GFFJVOZNLDFFFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Halogenated Pyridine Diamines :
- 5-Chloropyridine-2,3-diamine : Exhibits a C–Cl bond length of 1.748 Å and lacks centrosymmetric hydrogen-bonding dimerization, unlike its 3-chloro analog .
- 5-Iodo-N2-Methylpyridine-2,3-Diamine : The C–I bond length is estimated to be ~1.95 Å (based on halogen atomic radii trends). The larger iodine atom may reduce hydrogen-bonding efficiency compared to Cl/Br analogs, altering crystal packing .
Substituent Position Variations :
- 2-Amino-5-chloropyridine: Shorter C–Cl bond (1.7404 Å) and distinct hydrogen-bonding motifs compared to 5-chloropyridine-2,3-diamine .
- 5-Fluoro-3-iodopyridin-2-amine : Combines fluorine (electron-withdrawing) at position 5 and iodine (bulky) at position 3, demonstrating how substituent placement affects electronic and steric profiles .
Table 1: Structural Comparison of Halogenated Pyridine Diamines
Antiviral Activity :
- Cyclen- and cyclam-based polyamines with pyridine/aminophenyl groups exhibit anti-HIV-1 activity .
Physicochemical and Spectroscopic Properties
- NMR Spectroscopy : Cyclen-based diamines exhibit broadened $^{13}\text{C}$-NMR signals due to macrocyclic effects . For this compound, the iodine’s magnetic anisotropy may cause distinct $^{1}\text{H}$- and $^{13}\text{C}$-NMR shifts, though specific data is unavailable.
Preparation Methods
Direct Iodination of N2-Methylpyridine-2,3-Diamine
Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media enables regioselective substitution at the 5-position of the pyridine ring. For example, treatment of N2-methylpyridine-2,3-diamine with ICl in acetic acid at 60°C yields the target compound with 65–72% efficiency.
Table 1: Iodination Reaction Conditions
| Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ICl | Acetic acid | 60 | 6 | 68 |
| NIS | DMF | 80 | 8 | 72 |
| I₂/HIO₃ | Ethanol | 70 | 12 | 58 |
Reductive Amination Followed by Iodination
An alternative route involves reductive amination of 5-iodopyridine-2,3-dione using methylamine and sodium cyanoborohydride. This method achieves 55–60% yield but requires careful control of pH (6.5–7.0) to avoid over-reduction.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is critical for reducing nitro or azide intermediates. Palladium on carbon (Pd/C) under hydrogen atmosphere is the most widely used system:
Hydrogenation of 5-Iodo-3-Nitro-N2-Methylpyridine-2-Amine
Reduction of the nitro group in 5-iodo-3-nitro-N2-methylpyridine-2-amine using 10% Pd/C in ethanol at 20–25°C under 60 psi H₂ for 18 hours achieves 75–80% conversion. Prolonged reaction times (>24 hours) lead to dehalogenation, reducing yields to <50%.
Key Parameters:
-
Catalyst loading: 5–10 wt% Pd/C
-
Solvent: Ethanol or methanol
-
Pressure: 1–3 atm H₂
Purification and Characterization
Crude products often contain residual iodine or dehalogenated byproducts. Purification methods include:
Recrystallization
Recrystallization from ethanol/water (3:1 v/v) at 4°C removes polar impurities, yielding >95% pure product.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:2 gradient) resolves regioisomers. Rf values:
Spectroscopic Confirmation
Challenges and Optimization
Regioselectivity in Iodination
The 5-position is favored due to electron-donating effects of the adjacent amine groups. DFT calculations show a 12.3 kcal/mol preference for 5-iodination over 4- or 6-positions.
Dehalogenation Mitigation
Lowering hydrogen pressure to 1 atm and using poisoned catalysts (e.g., Pd/BaSO₄) reduces iodine loss from 30% to <5%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems operating at 100°C with residence times <10 minutes improve iodination yields to 85% while minimizing side reactions.
Green Chemistry Approaches
Ultrasound-assisted iodination in water/ethanol mixtures reduces solvent waste and reaction times by 40%.
Emerging Methodologies
Q & A
Q. What analytical approaches resolve conflicting spectral data (e.g., NMR shifts) between batches?
- Resolution : Ensure consistent referencing (e.g., TMS for NMR) and solvent deuteration. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks. Cross-validate with independent synthetic batches or collaborate for inter-laboratory reproducibility studies .
Application-Oriented Questions
Q. How can this compound serve as a precursor for radiolabeled probes in imaging studies?
- Methodology : Replace stable iodine with radioactive isotopes (e.g., ¹²⁵I) via isotopic exchange reactions. Purify using radio-HPLC and validate biodistribution in animal models via SPECT/CT imaging. Ensure compliance with radiological safety protocols .
Q. What methodologies enable the integration of this compound into polymeric or nanomaterials?
- Methodology : Functionalize the amino groups via condensation reactions with polymers (e.g., PEGylation) or immobilize on nanoparticle surfaces (e.g., Au NPs). Characterize hybrid materials using TEM, FTIR, and XPS to confirm successful conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
